molecular formula C7H10N2O2 B1609371 Morpholine, 4-(isocyanoacetyl)- CAS No. 67434-29-1

Morpholine, 4-(isocyanoacetyl)-

Cat. No. B1609371
CAS RN: 67434-29-1
M. Wt: 154.17 g/mol
InChI Key: NFXRGAXRBOBIEQ-UHFFFAOYSA-N
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Description

Morpholine, 4-(isocyanoacetyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the morpholine family of compounds, which are widely used in various industrial and scientific applications.

Scientific Research Applications

Synthesis and Physical Properties

Morpholine derivatives, particularly those based on 4-benzyl-4-methylmorpholinium salts, have been synthesized and evaluated for their physicochemical properties, biodegradability, and toxicity. These derivatives show potential as biomass solvents due to their moderate or low toxicity and feasibility for dissolution of cellulose, highlighting their applicability in green chemistry and industrial processes (Pernak et al., 2011).

Medicinal Chemistry Applications

Morpholine and its derivatives serve as crucial building blocks in medicinal chemistry, offering a foundation for developing therapeutics across a broad range of medical ailments. The structural manipulation of morpholine-based molecules through structure-activity relationship strategies enables the creation of diverse therapeutic agents. The inherent physicochemical properties of morpholine, such as polarity and solubility, combined with its low cost and availability, make it an attractive candidate for drug synthesis (Kumar Rupak et al., 2016).

Catalytic Applications

Morpholine derivatives have been explored for their use in catalytic applications, particularly in asymmetric synthesis. For example, chiral ferrocenylphosphine-gold(I) complexes containing morpholine groups have been effective in catalyzing the aldol reaction of methyl isocyanoacetate with aldehydes. These reactions achieve high enantio- and diastereoselectivity, producing optically active oxazolines, which are valuable intermediates in organic synthesis (Ito et al., 1987).

Pharmacological Importance

The morpholine scaffold is extensively used in the design and development of bioactive molecules due to its versatile biological and metabolic properties. It has been featured in numerous approved and experimental drugs, contributing to a wide range of pharmacological activities. Morpholine's utility in medicinal chemistry is attributed to its ability to modulate pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery (Kourounakis et al., 2020).

Novel Building Blocks

Recent advances have led to the development of new morpholine-based building blocks, such as bridged bicyclic morpholines, which are significant in medicinal research. These compounds, including the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, offer a novel morpholine isostere that is achiral and possesses similar lipophilicity to morpholine. Such developments underscore the importance of morpholine derivatives as versatile intermediates for pharmaceutical research (Walker et al., 2012).

properties

IUPAC Name

2-isocyano-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXRGAXRBOBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217782
Record name Morpholine, 4-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-(isocyanoacetyl)-

CAS RN

67434-29-1
Record name Morpholine, 4-(isocyanoacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(isocyanoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in accordance with Method B with methyl isocyanoacetate (2.51 g, 25.30 mmol) and morpholine (3.30 mL, 38.05 mmol). The reaction mixture was stirred 24 h at RT and then concentrated. The residue was dissolved in dichloromethane (50 mL) and the organic layer was washed with 10% aqueous citric acid (2×25 mL), dried over MgSO4, filtered and evaporated. 2-Isocyano-1-morpholinoethanone SLA 07118 was obtained as a brown oil (2.28 g, 58% yield).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Yield
58%

Synthesis routes and methods II

Procedure details

To stirred and cooled (0° C.) methyl 2-isocyanoacetate (96% technical grade, 1.0 g, 10.09 mmol) was slowly added morpholine (1.05 g, 12.11 mmol). The mixture was stirred for 1 h with continuous stirring at room temperature and then concentrated. The resulting oil was co-evaporated twice from a mixture CH2Cl2:hexane to obtain crude 2-isocyano-1-morpholinoethanone, SLA 19178, as a yellow oil (1.65 g, 99% yield) and used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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